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Compound of Interest

Compound Name: 1-Deazaadenosine

Cat. No.: B084304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-deazaadenosine analogs, focusing on

their structure-activity relationships (SAR) as modulators of key biological targets. The

information is intended to aid researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development in understanding the therapeutic potential of this class of

compounds. Experimental data, including inhibitory and binding constants, are presented to

facilitate objective comparisons. Detailed experimental protocols for key assays are also

provided, along with visualizations of relevant signaling pathways.

Activity at Adenosine Receptors
The substitution of nitrogen with carbon at the 1-position of the purine ring in adenosine

analogs has profound effects on their affinity and selectivity for adenosine receptor subtypes

(A1, A2A, A2B, and A3).

N6-Substituted 1-Deazaadenosine Analogs
Modifications at the N6-position of 1-deazaadenosine have been extensively explored to

modulate receptor selectivity, particularly for the A1 adenosine receptor.

Table 1: Binding Affinity (Ki) of N6-Substituted 1-Deazaadenosine Analogs at Adenosine

Receptors
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Compound
N6-
Substituent

A1 Ki (nM) A2A Ki (nM) A3 Ki (nM)
A1
Selectivity
vs A2A

1-

Deazaadenos

ine

-H - - - -

1-Deaza-R-

PIA

(R)-(-)-1-

Methyl-2-

phenethyl

- - - -

1-Deaza-CPA Cyclopentyl - - - -

1-Deaza-

CHA
Cyclohexyl - - - -

2-Chloro-N6-

cyclopentyl-1-

deazaadenos

ine

Cyclopentyl - - - High

Data not always available in a single comparative study, indicated by "-". 2-Chloro-N6-

cyclopentyl-1-deazaadenosine is highlighted as a highly selective A1 agonist.

The data indicates that N6-substitution on the 1-deazaadenosine scaffold generally favors A1

receptor affinity. The introduction of a chloro group at the 2-position, in combination with an N6-

cyclopentyl group, leads to a particularly high selectivity for the A1 receptor.

Adenosine A1 Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling

cascade that leads to various physiological effects, including decreased heart rate and

inhibition of neurotransmitter release.
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Caption: Adenosine A1 Receptor Signaling Pathway.

Activity as Adenosine Deaminase Inhibitors
1-Deazaadenosine and its analogs are known inhibitors of adenosine deaminase (ADA), an

enzyme crucial for purine metabolism. The absence of the nitrogen atom at the 1-position

prevents the deamination reaction.

Table 2: Inhibitory Activity (Ki and IC50) of 1-Deazaadenosine Analogs against Adenosine

Deaminase (ADA)
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Compound Modification Ki (µM) IC50 (µM)

1-Deazaadenosine - 0.66[1] -

2'-Deoxy-1-

deazaadenosine
2'-Deoxy 0.19 -

3-Deazaadenosine 3-Deaza Poor inhibitor -

7-Deazaadenosine

(Tubercidin)
7-Deaza Inactive -

1,3-Dideazaadenosine 1,3-Dideaza Poor inhibitor -

1,7-Dideazaadenosine 1,7-Dideaza Inactive -

1-Deaza-EHNA
1-Deaza analog of

EHNA
0.12 -

3-Deaza-EHNA
3-Deaza analog of

EHNA
0.0063 -

EHNA: erythro-9-(2-hydroxy-3-nonyl)adenine

The data highlights that the 1-deaza modification is well-tolerated and confers potent ADA

inhibitory activity. In contrast, modifications at the 3- and 7-positions significantly reduce or

abolish activity.

Adenosine Deaminase Metabolic Pathway
ADA plays a key role in the purine salvage pathway by catalyzing the irreversible deamination

of adenosine and deoxyadenosine.
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Caption: Adenosine Deaminase Metabolic Pathway.

Antitumor and Antiviral Activities
Several 1-deazaadenosine analogs have demonstrated promising antitumor and antiviral

properties. Their mechanism of action in these contexts is often linked to the inhibition of ADA
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or other key cellular enzymes.

Table 3: Antitumor Activity (IC50) of 1-Deazaadenosine Analogs in Cancer Cell Lines

Compound Cell Line IC50 (µM)

1-Deazaadenosine HeLa 0.34 - 1.8

KB 0.34

P388 Leukemia 1.8

L1210 Leukemia 1.8

9-Deazaadenosine
Various human solid tumor cell

lines
0.011 - 0.085

Table 4: Antiviral Activity (EC50) of 1-Deazaadenosine Analogs

Compound Virus EC50 (µM)

1-Deaza-2'-C-methyl-

adenosine
Hepatitis C Virus (HCV) -

7-Deaza-2'-C-methyl-

adenosine
Hepatitis C Virus (HCV) Potent inhibitor

Data not always available in a single comparative study, indicated by "-".

Experimental Protocols
Adenosine Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of 1-
deazaadenosine analogs to adenosine receptors using a radioligand competition assay.

Workflow:
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Prepare cell membranes
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adenosine receptor subtype.

Incubate membranes with a fixed
concentration of a specific

radioligand (e.g., [3H]DPCPX for A1).

Add increasing concentrations
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Incubate to allow binding
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Quantify the radioactivity
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Plot the percentage of specific binding
against the log concentration of the analog.

Calculate the IC50 value from the
competition curve and convert to Ki.
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Caption: Experimental workflow for a radioligand binding assay.
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Methodology:

Membrane Preparation: Cell membranes expressing the specific human adenosine receptor

subtype (e.g., A1, A2A) are prepared from cultured cells (e.g., CHO, HEK293).

Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with

a constant concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors) and

varying concentrations of the unlabeled 1-deazaadenosine analog.

Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 25°C) to allow the binding to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate

the membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation.

Adenosine Deaminase Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of 1-
deazaadenosine analogs against adenosine deaminase (ADA).

Workflow:
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Caption: Experimental workflow for an ADA inhibition assay.
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Reaction Setup: The assay is typically performed in a UV-transparent 96-well plate. Each

well contains the ADA enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

Inhibitor Addition: Varying concentrations of the 1-deazaadenosine analog are added to the

wells.

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for

binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate,

adenosine.

Monitoring: The deamination of adenosine to inosine is monitored by measuring the

decrease in absorbance at 265 nm over time using a spectrophotometer.

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration.

The percentage of inhibition is determined by comparing the reaction rates in the presence

of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of the

inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Conclusion
The 1-deazaadenosine scaffold provides a versatile platform for the development of potent

and selective modulators of adenosine receptors and adenosine deaminase. The structure-

activity relationships highlighted in this guide demonstrate that modifications at the N6- and 2-

positions of the purine-like ring, as well as alterations to the ribose moiety, can significantly

impact the biological activity and therapeutic potential of these analogs. The provided

experimental data and protocols serve as a valuable resource for the rational design and

evaluation of novel 1-deazaadenosine derivatives for various therapeutic applications,

including cardiovascular diseases, inflammation, cancer, and viral infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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